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Compound of Interest

Compound Name: (S)-fluoxetine hydrochloride

Cat. No.: B029446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of fluoxetine's enantiomers, (R)-

fluoxetine and (S)-fluoxetine, on key cardiac ion channels. The information presented is

supported by experimental data from peer-reviewed studies, with a focus on quantitative

comparisons and detailed methodologies to aid in research and drug development.

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is administered as

a racemic mixture of its two enantiomers. While both enantiomers contribute to its therapeutic

effects, they can exhibit differential actions on other biological targets, including cardiac ion

channels. Understanding these enantioselective effects is crucial for assessing the

cardiovascular safety profile of fluoxetine and for the development of future therapeutic agents

with improved safety.

This guide focuses on the three major cardiac ion channels implicated in cardiac action

potential generation and propagation:

hERG (Kv11.1): The rapidly activating delayed rectifier potassium channel, critical for cardiac

repolarization.

Nav1.5: The primary cardiac voltage-gated sodium channel, responsible for the rapid

depolarization phase of the action potential.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b029446?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cav1.2: The L-type voltage-gated calcium channel, which mediates the plateau phase of the

action potential.

Quantitative Comparison of Fluoxetine Enantiomer
Effects
The following tables summarize the available quantitative data on the inhibitory effects of

racemic fluoxetine and its enantiomers on hERG, Nav1.5, and Cav1.2 channels.

Table 1: Inhibitory Effects on hERG (Kv11.1) Potassium Channels
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Compound IC50 (µM) Cell Line Comments Reference

Racemic

Fluoxetine
3.1 Xenopus oocytes

Block was not

frequency-

dependent.

[1]

Racemic

Fluoxetine
0.7 ± 0.1 HEK293

Direct,

concentration-

dependent block.

[2]

Norfluoxetine 2.3 ± 0.2 HEK293
Active metabolite

of fluoxetine.
[2]

(R)-fluoxetine Not Reported -

Studies

specifically

assessing a

potential

stereoselective

effect of

fluoxetine

enantiomers on

hERG channels

are not readily

available in the

reviewed

literature.[3]
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(S)-fluoxetine Not Reported -

Studies

specifically

assessing a

potential

stereoselective

effect of

fluoxetine

enantiomers on

hERG channels

are not readily

available in the

reviewed

literature.[3]

Note: In addition to direct channel block, both fluoxetine and its metabolite norfluoxetine have

been shown to reduce hERG current by disrupting the trafficking of the channel protein to the

cell membrane.[2][4][5][6]

Table 2: Inhibitory Effects on Nav1.5 Sodium Channels

Compound IC50 (µM) Cell Line
Holding
Potential

Reference

Racemic

Fluoxetine
39.4 ± 2.0 HEK293 -140 mV [7][8]

(R)-fluoxetine 46.7 ± 3.1 HEK293 -140 mV [7][8]

(S)-fluoxetine 40.0 ± 2.6 HEK293 -140 mV [7][8]

Note: The inhibitory effects of racemic fluoxetine and its enantiomers on Nav1.5 channels are

not significantly different, indicating a lack of stereoselectivity for this channel.[7][8] The block is

use-dependent and shifts the steady-state inactivation to more hyperpolarized potentials.

Table 3: Inhibitory Effects on Cav1.2 Calcium Channels
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Compound
Concentration
(µM)

% Block (mean
± SEM)

Cell Type Reference

(R)-fluoxetine 3 49.1 ± 2.2

Canine

ventricular

cardiomyocytes

[9][10]

(S)-fluoxetine 3 56.3 ± 2.2

Canine

ventricular

cardiomyocytes

[9][10]

(R)-fluoxetine 10 84.5 ± 3.1

Canine

ventricular

cardiomyocytes

[9][10]

(S)-fluoxetine 10 95.5 ± 0.9

Canine

ventricular

cardiomyocytes

[9][10]

Note: At lower concentrations (3 µM and 10 µM), (S)-fluoxetine demonstrates a slightly higher

degree of block on cardiac Cav1.2 channels compared to (R)-fluoxetine, suggesting a modest

stereoselective effect.[9][10]

Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp

electrophysiology technique. Below are detailed methodologies for the key experiments cited.

hERG (Kv11.1) Channel Inhibition Assay
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature.

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH

adjusted to 7.4 with NaOH).

Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH

adjusted to 7.2 with KOH).
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Voltage Protocol:

From a holding potential of -80 mV, the membrane is depolarized to +20 mV for 2 seconds

to activate the channels.

The potential is then stepped to -50 mV for 2 seconds to record the deactivating tail

current.

This protocol is applied at a frequency of 0.067 Hz.

Data Analysis: The peak tail current amplitude at -50 mV is measured before and after the

application of different concentrations of the test compounds. The percentage of block is

calculated, and the data are fitted to a Hill equation to determine the IC50 value.

Nav1.5 Channel Inhibition Assay
Cell Line: HEK293 cells stably expressing the human Nav1.5 channel.

Electrophysiology: Whole-cell patch-clamp recordings are conducted.

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to

7.4 with NaOH).

Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to

7.2 with CsOH).

Voltage Protocol:

Cells are held at a holding potential of -140 mV.

A 50 ms depolarizing pulse to -20 mV is applied to elicit the peak sodium current.

Pulses are delivered at a frequency of 0.1 Hz for tonic block assessment. For use-

dependent block, a train of depolarizing pulses to -20 mV at 1 Hz is applied.

Data Analysis: The peak inward current is measured. The IC50 values are determined by

plotting the concentration-response curve and fitting it with the Hill equation.
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Cav1.2 Channel Inhibition Assay
Cell Preparation: Single ventricular myocytes are enzymatically isolated from canine hearts.

Electrophysiology: Whole-cell patch-clamp technique is used.

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH adjusted to 7.4 with NaOH).

Internal Solution (in mM): 110 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH

adjusted to 7.3 with CsOH).

Voltage Protocol:

From a holding potential of -80 mV, a prepulse to -40 mV for 200 ms is applied to

inactivate sodium channels.

A test pulse to 0 mV for 300 ms is then delivered to elicit the L-type calcium current.

Data Analysis: The peak inward calcium current is measured at 0 mV. The percentage of

block is calculated by comparing the current amplitude in the presence and absence of the

fluoxetine enantiomers.

Visualizations
Experimental Workflow for Patch-Clamp Analysis
Figure 1. General experimental workflow for assessing the effects of fluoxetine enantiomers on

cardiac ion channels using the patch-clamp technique.

Dual Mechanism of hERG Inhibition by Fluoxetine
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Figure 2. Fluoxetine and its metabolite norfluoxetine inhibit hERG channel function through two

distinct mechanisms: direct blockade of the channel pore and disruption of the protein

trafficking pathway, which reduces the number of functional channels at the cell surface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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